(3R,6S)-6-Methylpiperidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
(3R,6S)-6-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAKSPCPLYSNC-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67459-74-9 | |
| Record name | rac-(3R,6S)-6-methylpiperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-Methylpiperidin-3-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 6-methylpiperidin-3-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-6-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 6-methylpiperidin-3-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3R,6S)-6-Methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,6S)-6-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between (3R,6S)-6-Methylpiperidin-3-ol hydrochloride and analogous piperidine derivatives:
Detailed Analysis of Select Compounds
(3S,6S)-6-Methylpiperidine-3-carbonitrile Hydrochloride
- Structural Difference : Replaces the hydroxyl group with a carbonitrile (-CN) group.
- Impact : The -CN group increases polarity and reactivity, favoring nucleophilic reactions. This compound is utilized in synthesizing azasugars and piperidine alkaloids due to its versatility as a chiral building block .
- Synthesis : Typically involves multi-step routes, including tosylation and cyclization, with yields comparable to other piperidine intermediates (e.g., ~30% overall yield for related dihydropyridones ).
(3S,5R)-5-Trifluoromethyl-piperidin-3-ol Hydrochloride
- Structural Difference : Incorporates a trifluoromethyl (-CF₃) group at the 5-position.
- Impact : The -CF₃ group enhances lipophilicity and metabolic stability, making this compound valuable in CNS drug development. Its higher molecular weight (205.61 vs. 151.63) reflects added complexity for targeted therapeutic applications .
3-Methylpiperidine Hydrochloride
- Structural Difference : Lacks the hydroxyl group, resulting in a simpler secondary amine.
- Impact: Reduced hydrogen-bonding capacity lowers solubility in polar solvents. This compound is often used as a base in organic synthesis or a precursor for non-chiral intermediates .
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl
- Structural Difference : Features a pyrrolopyrimidine moiety attached to the piperidine core.
- Impact : The extended aromatic system enables interactions with biological targets (e.g., kinase inhibitors). This compound is an impurity in API manufacturing, highlighting the role of (3R,6S)-6-Methylpiperidin-3-ol HCl as a precursor in complex syntheses .
Biological Activity
(3R,6S)-6-Methylpiperidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H14ClNO
- Molecular Weight : 151.64 g/mol
- CAS Number : 2126144-54-3
The compound features a piperidine ring with a hydroxyl group at the 3-position and a methyl group at the 6-position, contributing to its distinct chemical reactivity and biological properties.
This compound primarily acts as a dual antagonist of orexin receptors , which play critical roles in regulating sleep-wake cycles and energy homeostasis. By inhibiting orexin signaling, this compound can induce sleep and potentially offer therapeutic benefits for sleep disorders.
Biochemical Pathways
The compound's interaction with the orexinergic system influences several biochemical pathways:
- Inhibition of Wake-Promoting Effects : By blocking orexin receptors, the compound reduces wakefulness and promotes sleep.
- Potential Effects on Metabolism : Research suggests that modulation of orexin signaling may impact metabolic processes, although further studies are needed to elucidate these effects.
Pharmacological Studies
Research has demonstrated various biological activities associated with this compound:
- Sleep-Inducing Effects : In animal models, the compound has shown efficacy in promoting sleep by antagonizing orexin receptors, making it a candidate for treating insomnia and related disorders.
- Potential Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, although detailed mechanisms remain to be fully characterized.
Data Table: Summary of Biological Activities
Case Study 1: Sleep Disorders
In a controlled study involving rodents, administration of this compound resulted in a significant increase in total sleep time compared to control groups. The study measured parameters such as total sleep duration and latency to sleep onset, demonstrating the compound's potential as a therapeutic agent for insomnia.
Case Study 2: Metabolic Effects
Another study explored the metabolic implications of orexin receptor antagonism. The findings suggested that this compound may influence body weight regulation through its effects on energy expenditure and appetite control. However, further investigation is required to confirm these observations in human subjects.
Future Directions in Research
Given its promising biological activities, future research should focus on:
- Clinical Trials : Evaluating the safety and efficacy of this compound in humans.
- Mechanistic Studies : Investigating the detailed biochemical pathways influenced by orexin receptor antagonism.
- Structural Modifications : Exploring derivatives of this compound to enhance its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3R,6S)-6-Methylpiperidin-3-ol hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves reduction-cyclization strategies using precursor ketones or aldehydes. For example, D-glutamine derivatives are hydrogenated and cyclized under controlled conditions to achieve the piperidine core . Key reagents include sodium borohydride for reductions and rhodium (I) complexes for stereoselective hydrogenation . Optimization involves continuous flow reactors and automated systems to enhance yield (up to 85% reported) and stereochemical fidelity .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Chiral HPLC and NMR spectroscopy (e.g., NOESY for spatial proximity analysis) are primary tools. X-ray crystallography resolves absolute configuration, while HRMS (High-Resolution Mass Spectrometry) validates molecular integrity . For example, a study confirmed the (3R,6S) configuration via single-crystal diffraction .
Q. What analytical techniques ensure purity and structural integrity of this compound?
- Methodological Answer :
- HPLC with UV detection (e.g., 98.7% purity at 206 nm) .
- 1H/13C NMR for functional group and stereochemical analysis .
- Melting point determination (e.g., 175–177°C) to assess crystallinity .
- LC/MS for molecular ion verification (e.g., [M+H]+ = 312.4 amu) .
Advanced Research Questions
Q. How can diastereoselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Chiral auxiliaries (e.g., (S)-chloroacetaldehyde) and asymmetric catalysis (e.g., Rh(I)-pinacol borane systems) achieve >90% diastereomeric excess . Dearomatization-hydrogenation cascades minimize byproducts, while Grignard reagent tuning enhances stereocontrol . Computational modeling (e.g., DFT) predicts transition states to guide reagent selection .
Q. How do researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies arise from stereochemical variations or assay conditions. For example, (3R,6S) enantiomers show VEGFR-2 inhibition (anti-tumor activity) in kinase assays, while racemic mixtures may lack specificity . Dose-response studies (e.g., IC50 curves) and target validation (e.g., CRISPR knockouts) clarify mechanisms. A study reconciled conflicting IL-6 suppression data (50% reduction at 10 µM) by standardizing LPS stimulation protocols .
Q. What strategies mitigate discrepancies in physicochemical data (e.g., CAS numbers, molecular formulas)?
- Methodological Answer : Cross-referencing CAS registries (e.g., 40336-05-8 vs. 67459-74-9) identifies stereoisomers or data entry errors . PubChem validation (CID: 124219988) and IUPAC nomenclature (e.g., (3R,6S)-6-methylpiperidin-3-ol;hydrochloride) standardize identifiers . Discrepancies in molecular weight (151.63 vs. 115.17 g/mol) arise from hydrate vs. anhydrous forms .
Methodological Recommendations
- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC for enantiomer separation .
- Reaction Optimization : Employ Design of Experiments (DoE) to screen temperature, solvent, and catalyst ratios .
- Data Validation : Cross-check PubChem , CAS , and ECHA entries to resolve identifier conflicts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
